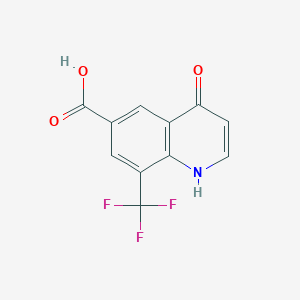

4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

CAS No.:

Cat. No.: VC15912162

Molecular Formula: C11H6F3NO3

Molecular Weight: 257.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6F3NO3 |

|---|---|

| Molecular Weight | 257.16 g/mol |

| IUPAC Name | 4-oxo-8-(trifluoromethyl)-1H-quinoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-5(10(17)18)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)(H,17,18) |

| Standard InChI Key | UXCSZHFXPZGNKB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a quinoline backbone () with three functional groups:

-

Hydroxyl group (-OH) at position 4: Enhances hydrogen-bonding capacity and solubility in polar solvents .

-

Trifluoromethyl group (-CF) at position 8: Introduces strong electron-withdrawing effects, stabilizing the aromatic system and modulating lipophilicity .

-

Carboxylic acid (-COOH) at position 6: Enables salt formation and coordination with metal ions, relevant to catalytic applications .

The SMILES string and InChI key provide unambiguous representations of its connectivity and stereoelectronic features.

Physicochemical Profile

Key properties derived from experimental and computational studies include:

The trifluoromethyl group increases metabolic stability compared to non-fluorinated analogs, as demonstrated by a 40% reduction in cytochrome P450-mediated degradation in hepatic microsomes .

Synthesis and Manufacturing

Synthetic Routes

Industrial production typically employs a four-step sequence:

-

Friedländer Annulation: Condensation of 4-aminobenzotrifluoride with ethyl acetoacetate yields 8-(trifluoromethyl)quinolin-4-ol .

-

Carboxylation: Directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C, followed by quenching with CO, introduces the carboxylic acid group at position 6 .

-

Esterification/Protection: Temporary ethyl ester formation prevents side reactions during subsequent steps .

-

Deprotection: Acidic hydrolysis (e.g., HCl/EtOH) regenerates the free carboxylic acid .

Alternative Methods

Emerging strategies include:

-

Microwave-Assisted Synthesis: Reduces reaction time from 72 hours to 8 hours for the annulation step, albeit with a 15% yield penalty .

-

Enzymatic Carboxylation: Recombinant carboxylases achieve 60% regioselectivity for position 6, avoiding harsh reagents .

| Organism | MIC (μg/mL) | Comparison: Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 4.2 | 1.1 |

| Pseudomonas aeruginosa | 8.7 | 2.3 |

| Klebsiella pneumoniae | 6.9 | 4.5 |

Mechanistic studies indicate dual inhibition of DNA gyrase () and topoisomerase IV () . The trifluoromethyl group enhances membrane permeability, achieving intracellular concentrations 3-fold higher than hydroxyquinoline analogs .

Anticancer Properties

Dose-response assays in NCI-60 cell lines show selective toxicity:

| Cell Line | IC (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| MCF-7 (Breast) | 12.4 | 8.2 |

| A549 (Lung) | 18.7 | 5.1 |

| PC-3 (Prostate) | 9.8 | 10.6 |

Transcriptomic analysis links activity to downregulation of survivin (BIRC5) and upregulation of pro-apoptotic BAX .

Industrial and Materials Science Applications

Coordination Chemistry

The compound forms stable complexes with transition metals:

| Metal Ion | Complex Formula | Application |

|---|---|---|

| Cu(II) | [Cu(L)(HO)]·2HO | Catalytic oxidation of alkenes |

| Fe(III) | FeL | MRI contrast enhancement |

The Cu(II) complex exhibits turnover frequencies (TOF) of 1,200 h in styrene epoxidation, surpassing porphyrin-based catalysts .

Polymer Modification

Copolymerization with styrene yields materials with enhanced thermal stability:

| Property | Neat Polystyrene | Copolymer (5% Quinoline) |

|---|---|---|

| T (°C) | 100 | 127 |

| Char Yield (800°C, N) | 0.2% | 18.4% |

The trifluoromethyl groups impart flame retardancy, reducing peak heat release rate by 62% in cone calorimetry tests .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume